molecular formula C11H7ClN4 B2796583 (2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile CAS No. 68271-01-2

(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile

Cat. No.: B2796583
CAS No.: 68271-01-2
M. Wt: 230.66
InChI Key: KJZDATYEDLQQIQ-OITKXYCYSA-N
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Description

(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile is a chemical compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a butenedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: This compound is used in the production of polymers and copolymers.

    N-(3-Aminopropyl)methacrylamide hydrochloride: Another compound used in polymer synthesis.

    2-(Dimethylamino)ethyl methacrylate: Utilized in the production of various polymers.

Uniqueness

(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorophenyl group, and a butenedinitrile moiety makes it a versatile compound with diverse applications in scientific research.

Properties

IUPAC Name

(Z)-2-amino-3-[(4-chlorophenyl)methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2/b11-10-,16-7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZDATYEDLQQIQ-OOQWFJINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=N/C(=C(/C#N)\N)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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